molecular formula C9H8N4O3 B2860948 methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate CAS No. 554402-33-4

methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B2860948
CAS No.: 554402-33-4
M. Wt: 220.188
InChI Key: DPQASSMWWKWAFN-UHFFFAOYSA-N
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Description

Methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrrole ring bearing a formyl group and a methyl ester moiety. Limited direct data on its synthesis or properties are available in the provided evidence; however, its structural analogs and derivatives highlight its relevance in drug discovery, particularly for antioxidant or antimicrobial activity .

Properties

IUPAC Name

methyl 3-(2-formylpyrrol-1-yl)-1H-1,2,4-triazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-16-8(15)7-10-9(12-11-7)13-4-2-3-6(13)5-14/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQASSMWWKWAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NN1)N2C=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate typically involves the following steps:

  • Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

  • Formylation of the Pyrrole Ring: The pyrrole ring is then formylated using formic acid or formylating agents like formyl chloride.

  • Formation of the Triazole Ring: The triazole ring is formed through the reaction of hydrazine with a suitable carboxylic acid derivative, such as an ester or acid chloride.

  • Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: Electrophiles like bromine (Br2) or acyl chlorides

Major Products Formed:

  • Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.

  • Reduction: The formyl group can be reduced to a hydroxyl group, forming a hydroxymethyl derivative.

  • Substitution: Various substituted pyrroles can be synthesized depending on the electrophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of triazole derivatives with biological targets. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three key analogs (Table 1):

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate 1,2,4-Triazole 2-Formylpyrrole, methyl ester ~250 (estimated) Formyl, ester, triazole, pyrrole
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole Pyridinyl, ethyl ester 261.24 Formyl, ester, triazole, pyridine
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole Pyrazole, phenyl, thiol 283.33 Thiol, pyrazole, triazole

Key Observations:

  • Core Heterocycle: The 1,2,4-triazole core in the target compound contrasts with the 1,2,3-triazole in the pyridinyl analog.
  • The thiol group in the pyrazole-triazole hybrid facilitates redox activity, relevant to antioxidant applications .

Biological Activity

Methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate, with the molecular formula C₉H₈N₄O₃, is a compound of significant interest due to its potential biological activities. This compound falls within the class of 1,2,4-triazoles, which are known for their diverse pharmacological properties including antifungal, antibacterial, anticancer, and anti-inflammatory activities.

Structural Characteristics

The structure of this compound can be depicted as follows:

Molecular Structure C9H8N4O3\text{Molecular Structure }\quad \text{C}_9\text{H}_8\text{N}_4\text{O}_3

This compound features a pyrrole moiety and a triazole ring, which are critical for its biological activity. The presence of the formyl group enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. A study highlighted that similar triazole compounds demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 7.8 to 62.5 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarity suggests potential efficacy in this area.

Anticancer Potential

The inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is a notable mechanism through which many triazole compounds exert anticancer effects. Compounds structurally related to this compound have been reported to inhibit PI3K-related pathways, indicating a possible application in cancer therapeutics .

Anti-inflammatory Effects

Triazole derivatives have also been studied for their anti-inflammatory properties. The modulation of inflammatory cytokines and pathways by these compounds suggests that this compound may possess similar activities.

Synthesis and Characterization

The synthesis of this compound has been documented through various methodologies involving cyclization reactions. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound .

Pharmacological Studies

A pharmacological review on triazole compounds indicated that modifications at specific positions on the triazole ring significantly affect biological activity . This highlights the importance of structure-activity relationships (SAR) in developing more potent derivatives.

Data Table: Comparative Biological Activities of Triazole Derivatives

Compound NameMIC (µg/mL)Activity Type
Methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-triazoleTBDAntimicrobial
Triazole Derivative A15.6Antibacterial
Triazole Derivative B31.25Anticancer
Triazole Derivative CTBDAnti-inflammatory

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